Arginine Vasopressin Diacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

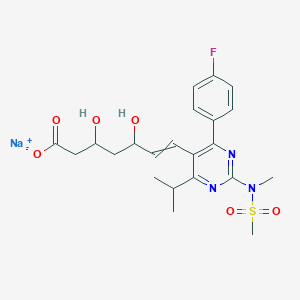

The synthesis of AVP and its analogues has been a subject of research aiming to understand its biological activities and potential therapeutic applications. The synthesis process often involves the replacement of certain amino acids in the peptide chain to alter its properties and activities. For example, analogues with p-azido-L-phenylalanine or p-(bromoacetylamino)-L-phenylalanine replacing specific amino acids have been prepared to study their impact on biological activities, such as hormone-receptor complexes and enzyme activation (Fahrenholz, Thierauch, & Crause, 1980).

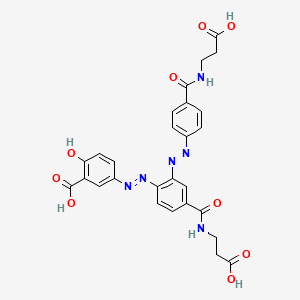

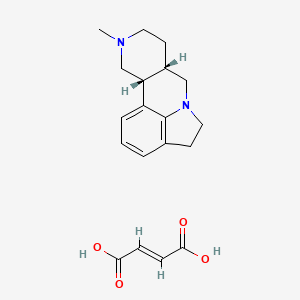

Molecular Structure Analysis

The molecular structure of AVP and its analogues is crucial in determining their interaction with receptors and subsequent physiological effects. Studies involving two-dimensional NMR spectroscopy and molecular dynamics simulation have been conducted to understand the conformational and dynamic properties of AVP, revealing the importance of the molecule's structure in its receptor-binding and antagonistic properties (Schmidt et al., 1991).

Chemical Reactions and Properties

AVP's chemical reactions and properties, particularly its ability to form disulfide bridges during synthesis, play a significant role in its biological activity. The process of cyclization by means of iodine and the confirmation of ring closure by disulfide formation are crucial steps in the synthesis of active AVP analogues (Fahrenholz et al., 1980).

科学的研究の応用

Hemodynamic Effects in Endotoxic Shock

A study by Albert et al. (2004) investigated the systemic and renal macro- and microcirculatory responses to Arginine Vasopressin in endotoxic rabbits. The research demonstrated that Arginine Vasopressin could preserve renal blood flow during endotoxemia, particularly to the cortex, suggesting its potential as a hemodynamic support agent in septic shock scenarios Albert et al., 2004.

Effects on Social and Emotional Cognition

Guastella et al. (2010) explored the intranasal administration of Arginine Vasopressin and its effects on the encoding of happy and angry faces in humans. The study found that Arginine Vasopressin could enhance the encoding of social information, making it more memorable and potentially facilitating bonding and aggressive behaviors by enhancing recognition of social cues Guastella et al., 2010.

Role in Glucose Metabolism and Diabetes Risk

Enhörning et al. (2010) examined the association of plasma copeptin, a stable C-terminal fragment of Arginine Vasopressin prohormone, with prevalent diabetes mellitus, insulin resistance, and incident diabetes mellitus in a Swedish population-based sample. The study indicated that elevated copeptin could predict an increased risk for diabetes mellitus independently of established clinical risk factors Enhörning et al., 2010.

Influence on Sexual Behavior

Another study by Guastella et al. (2011) investigated how Arginine Vasopressin nasal spray could facilitate recognition of sexual stimuli in humans. The findings suggest that Arginine Vasopressin selectively enhances cognition for sexual stimuli, which could have implications for understanding its link to sexual behaviors in males Guastella et al., 2011.

Microcirculatory Effects in Endotoxemia

Nakajima et al. (2006) evaluated the effects of Arginine Vasopressin, among other agents, on intestinal microcirculation in a septic mouse model. The study concluded that while restoring mean arterial pressure after endotoxemia was not sufficient to fully restore intestinal mucosa microvascular perfusion, Arginine Vasopressin combined with other treatments could better preserve intestinal microcirculation Nakajima et al., 2006.

特性

CAS番号 |

75499-44-4 |

|---|---|

製品名 |

Arginine Vasopressin Diacetate |

分子式 |

C₅₀H₇₃N₁₅O₁₆S₂ |

分子量 |

1204.34 |

同義語 |

19-Amino-13-benzyl-7-(carbamoylmethyl)-4-[2-[[1-[(carbamoylmethyl)carbamoyl]-4-guanidinobutyl]carbamoyl]-1-pyrrolidinylcarbonyl]-16-p-hydroxybenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloeicosane-10-propionamide Diacetate; 3-(Phen |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)